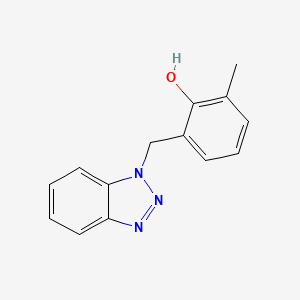

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol typically involves the reaction of 6-methylphenol with benzotriazole in the presence of a suitable catalyst. One common method involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction between 6-methylphenol and benzotriazole. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalytic systems and process optimization techniques can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The benzotriazole moiety can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of benzotriazole derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

UV Protection

One of the most significant applications of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol is in cosmetic formulations as a UV filter. Benzotriazoles are known for their ability to absorb UV radiation, thereby protecting skin from photodamage. Studies have indicated that formulations containing this compound can effectively reduce the harmful effects of UV exposure on skin cells .

Stability and Efficacy

Research has shown that this compound enhances the stability of cosmetic products by preventing the degradation of active ingredients under UV light. A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the importance of assessing skin bioavailability and toxicity in topical formulations, where benzotriazole derivatives play a crucial role in enhancing product safety and effectiveness .

Pharmaceutical Applications

Drug Formulation

In pharmaceuticals, this compound is utilized as an excipient in drug formulations. Its properties help improve the solubility and bioavailability of certain drugs. The compound has been studied for its ability to enhance skin penetration for topical drug delivery systems, making it valuable in dermatological applications .

Antimicrobial Properties

Research has also pointed to potential antimicrobial properties of benzotriazole derivatives. These compounds can be incorporated into pharmaceutical formulations to provide additional protection against microbial contamination, thereby extending shelf life and ensuring product safety .

Polymer Science Applications

Additive in Plastics

In polymer science, this compound serves as an additive to improve the thermal stability and UV resistance of plastics. This application is particularly relevant in industries where materials are exposed to sunlight over extended periods. The incorporation of this compound can significantly reduce photodegradation rates in polymer products .

Case Study: Polymeric Coatings

A case study involving the use of this compound in polymeric coatings demonstrated enhanced durability and resistance to environmental stressors when compared to standard formulations without benzotriazole derivatives. The study concluded that these coatings exhibited improved performance metrics such as adhesion strength and weather resistance .

Data Summary

Wirkmechanismus

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with biological macromolecules, leading to inhibition or modulation of their activity. This compound’s ability to bind to specific targets makes it a valuable tool in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(1H-1,2,3-Benzotriazol-1-yl)-N’-(2,3-dimethoxybenzylidene)acetohydrazide

- 2-(1H-1,2,3-Benzotriazol-1-yl)-N’-(2-thienylmethylene)propanohydrazide

Uniqueness

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol stands out due to its specific substitution pattern on the phenol ring, which imparts unique chemical and biological properties

Biologische Aktivität

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol, a compound featuring both benzotriazole and phenolic structures, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications in various fields such as medicine and materials science.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between 6-methylphenol and benzotriazole. This reaction is often facilitated by a base, such as sodium hydroxide, in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Synthetic Route Overview

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | 6-Methylphenol + Benzotriazole | NaOH in DMF, elevated temperature |

| Oxidation | Potassium permanganate | Acidic or neutral conditions |

| Reduction | Sodium borohydride | Methanol or ethanol |

Biological Activity

Research indicates that this compound exhibits significant antimicrobial , antiviral , and anticancer properties. Its mechanism of action is believed to involve interference with cellular processes such as DNA replication and cell wall synthesis in bacteria .

Antimicrobial Activity

Studies have demonstrated that derivatives of benzotriazole compounds exhibit varying degrees of antibacterial and antifungal activity. For example, certain derivatives have shown potent activity against bacterial strains such as Escherichia coli and Bacillus subtilis, with zone of inhibition measurements indicating effectiveness comparable to standard antimicrobial agents .

Antiviral Properties

The compound's antiviral potential has been explored through its ability to inhibit viral replication processes. In vitro studies suggest that it may target viral enzymes critical for replication, although specific pathways remain to be fully elucidated.

Anticancer Effects

Preliminary studies indicate that this compound may inhibit cancer cell proliferation. The compound's mechanism could involve the modulation of signaling pathways related to cell growth and apoptosis .

Case Studies

Several case studies have highlighted the biological activity of benzotriazole derivatives:

- Antimicrobial Efficacy : A study conducted by Jamkhandi et al. reported that benzotriazole derivatives exhibited good to moderate antibacterial activity against various strains. Notably, compounds with bulky hydrophobic groups demonstrated enhanced antimicrobial potency compared to smaller analogs .

- Antiparasitic Activity : Research on N-benzenesulfonylbenzotriazole derivatives revealed significant antiparasitic effects against Trypanosoma cruzi, showcasing a dose-dependent inhibition of parasite growth .

- Antifungal Properties : Another study indicated that certain benzotriazole derivatives displayed strong antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 1.6 μg/mL to 25 μg/mL .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : Its structure allows for π-π stacking interactions and hydrogen bonding with biological macromolecules.

These interactions can lead to the modulation of enzyme activities critical for cellular function and pathogen survival .

Eigenschaften

IUPAC Name |

2-(benzotriazol-1-ylmethyl)-6-methylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-10-5-4-6-11(14(10)18)9-17-13-8-3-2-7-12(13)15-16-17/h2-8,18H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGXIGXWRPBMFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CN2C3=CC=CC=C3N=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.